![molecular formula C6H6O2S2 B3386963 3-Thiophenecarboxylic acid, 4-(methylthio)- CAS No. 78071-31-5](/img/structure/B3386963.png)
3-Thiophenecarboxylic acid, 4-(methylthio)-
Description
3-Thiophenecarboxylic acid, 4-(methylthio)- is an organic compound with the chemical formula C₇H₈O₂S₂ . It is a derivative of thiophene, containing both a carboxylic acid group and a methylthio (methyl sulfide) substituent. The compound is a white solid with a melting point range of 125–127°C .
Synthesis Analysis
This compound can be synthesized through oxidation methods. One practical route involves oxidizing 2-acetylthiophene to yield 3-Thiophenecarboxylic acid, 4-(methylthio)- . Alternatively, it can be prepared by oxidizing thiophene-2-carboxaldehyde .
Molecular Structure Analysis
The molecular formula of 3-Thiophenecarboxylic acid, 4-(methylthio)- is C₇H₈O₂S₂ . Its structure consists of a thiophene ring with a carboxylic acid group at position 2 and a methylthio group (CH₃S) at position 4 .
Chemical Reactions Analysis
- Ullmann Coupling : Copper(I) thiophene-2-carboxylate serves as a catalyst for Ullmann coupling reactions. This reaction is valuable for forming carbon-carbon bonds in organic synthesis .
- 5-Lithio Derivative Formation : Upon treatment with a strong base like LDA (lithium diisopropylamide), thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative. This intermediate can be used as a precursor for various 5-substituted derivatives .
properties
IUPAC Name |
4-methylsulfanylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPAXORJCAQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356005 | |
Record name | 3-Thiophenecarboxylic acid, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxylic acid, 4-(methylthio)- | |
CAS RN |
78071-31-5 | |
Record name | 3-Thiophenecarboxylic acid, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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